molecular formula C7H11NO5 B14471929 Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- CAS No. 72109-48-9

Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)-

Cat. No.: B14471929
CAS No.: 72109-48-9
M. Wt: 189.17 g/mol
InChI Key: SCHSPILZFJKGQZ-UHFFFAOYSA-N
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Description

Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- is a chemical compound with a unique structure that includes both ester and oxime functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The oxime group is introduced through the reaction of the ester with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of propanedioic acid, (methoxyimino)-, ethyl methyl ester, (Z)- involves its interaction with molecular targets through its ester and oxime groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarboxylic acid with similar ester derivatives.

    Dimethyl malonate: An ester of malonic acid used in organic synthesis.

    Diethyl malonate: Another ester of malonic acid with similar reactivity.

Properties

CAS No.

72109-48-9

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-methoxyiminopropanedioate

InChI

InChI=1S/C7H11NO5/c1-4-13-7(10)5(8-12-3)6(9)11-2/h4H2,1-3H3

InChI Key

SCHSPILZFJKGQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)OC

Origin of Product

United States

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